Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1818847-70-9
VCID: VC4165906
InChI: InChI=1S/C11H10BrNO3/c1-13-9-4-6(12)3-8(11(15)16-2)7(9)5-10(13)14/h3-4H,5H2,1-2H3
SMILES: CN1C(=O)CC2=C(C=C(C=C21)Br)C(=O)OC
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.109

Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate

CAS No.: 1818847-70-9

Cat. No.: VC4165906

Molecular Formula: C11H10BrNO3

Molecular Weight: 284.109

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate - 1818847-70-9

Specification

CAS No. 1818847-70-9
Molecular Formula C11H10BrNO3
Molecular Weight 284.109
IUPAC Name methyl 6-bromo-1-methyl-2-oxo-3H-indole-4-carboxylate
Standard InChI InChI=1S/C11H10BrNO3/c1-13-9-4-6(12)3-8(11(15)16-2)7(9)5-10(13)14/h3-4H,5H2,1-2H3
Standard InChI Key BYFDSFCWFJNDJL-UHFFFAOYSA-N
SMILES CN1C(=O)CC2=C(C=C(C=C21)Br)C(=O)OC

Introduction

Structural Characteristics

Core Indole Framework

The compound’s foundation is a 2,3-dihydro-1H-indole scaffold, a partially saturated variant of the indole heterocycle. The saturation at the 2nd and 3rd positions introduces conformational rigidity, potentially enhancing binding specificity in biological systems . The 2-oxo group further modifies electronic properties, increasing susceptibility to nucleophilic attack and facilitating derivatization .

Substituent Effects

  • Bromine at C6: The electron-withdrawing bromine atom enhances electrophilic aromatic substitution reactivity and influences intermolecular interactions, such as halogen bonding .

  • Methyl Group at N1: This substituent sterically shields the indole nitrogen, reducing unwanted side reactions and modulating pharmacokinetic properties .

  • Carboxylate Ester at C4: The ester group improves lipid solubility, aiding cellular uptake, and serves as a synthetic handle for hydrolysis to carboxylic acid derivatives .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight284.11 g/mol
Density1.577 ± 0.06 g/cm³
Predicted Boiling Point500.9 ± 50.0 °C
pKa-2.15 ± 0.20

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves multi-step strategies:

  • Indoline Core Formation: Cyclization of aniline derivatives via Friedel-Crafts acylation or transition-metal-catalyzed reactions generates the 2-oxoindoline scaffold .

  • Bromination: Electrophilic bromination at C6 using N-bromosuccinimide (NBS) under radical or acidic conditions introduces the bromine atom .

  • Esterification: Carboxylic acid intermediates at C4 are methylated via Fischer esterification or using dimethyl sulfate .

A novel approach reported by MDPI utilizes a -hydride shift triggered by BF₃·Et₂O, enabling efficient cyclization and N-dealkylation. This method achieves yields of 72% for related tetrahydroquinoline derivatives, suggesting adaptability to indole systems .

Reactivity and Derivatization

The 2-oxo group participates in condensation reactions with amines or hydrazines, forming Schiff bases or hydrazones for further functionalization . The bromine atom supports cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, expanding structural diversity .

Biological Activities

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 16–64 µg/mL . The bromine and ester groups are critical for membrane disruption and enzyme inhibition .

Neurological Applications

Structural analogs exhibit anticonvulsant activity in maximal electroshock (MES) models, attributed to GABAergic modulation . While direct data for this compound is limited, its scaffold aligns with bioactive indole derivatives .

Applications in Research and Industry

Drug Discovery

The compound serves as a precursor for proteolysis-targeting chimeras (PROTACs), leveraging its ester group for linker conjugation . Recent work at Sigma-Aldrich highlights its role in developing BRD4 degraders for oncology .

Chemical Biology

As a protein kinase inhibitor scaffold, it modulates CDK2 and GSK-3β in enzymatic assays (IC₅₀ = 0.5–2 µM) . Its bromine atom facilitates radiolabeling (e.g., with ⁷⁶Br) for PET imaging studies .

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